3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one
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Overview
Description
3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a methoxyphenyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one typically involves the reaction of 2-methoxyphenyl isocyanate with N-methyl ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of catalysts and more efficient purification techniques. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of 3-(2-Methoxyphenyl)-1-methylimidazolidin-4-one.
N-Methyl ethylenediamine: Another precursor used in the synthesis process
Uniqueness
This compound is unique due to its imidazolidinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-7-11(14)13(8-12)9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
NAKLSYXCXUWMSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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